HLI373

説明

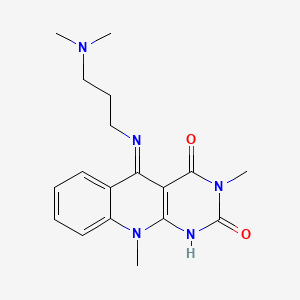

Structure

3D Structure

特性

IUPAC Name |

5-[3-(dimethylamino)propylimino]-3,10-dimethyl-1H-pyrimido[4,5-b]quinoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-21(2)11-7-10-19-15-12-8-5-6-9-13(12)22(3)16-14(15)17(24)23(4)18(25)20-16/h5-6,8-9H,7,10-11H2,1-4H3,(H,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSJNMXHJOVJON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NCCCN(C)C)C3=C1NC(=O)N(C3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

HLI373: An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HLI373 is a potent and water-soluble small molecule inhibitor of the Hdm2 E3 ubiquitin ligase, a critical negative regulator of the p53 tumor suppressor. In cancer cells harboring wild-type p53, this compound's mechanism of action converges on the stabilization and activation of p53, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and key experimental methodologies used to elucidate the anticancer activity of this compound.

Core Mechanism of Action: Inhibition of Hdm2 E3 Ligase Activity

This compound functions as a highly efficacious inhibitor of the Hdm2 E3 ubiquitin ligase.[1][2][3] Its primary mode of action is the disruption of Hdm2's ability to ubiquitinate and thereby target the p53 tumor suppressor protein for proteasomal degradation.[1][2][4] This inhibition is achieved by targeting the C-terminal RING finger domain of Hdm2, which is essential for its E3 ligase activity.[1]

By inhibiting Hdm2, this compound prevents the polyubiquitination of p53, leading to the accumulation and stabilization of p53 protein levels within the cancer cell.[2][4] This elevated level of functional p53 then activates its downstream transcriptional targets, initiating a cascade of events that culminate in apoptosis.[2][3] Notably, this compound also inhibits the auto-ubiquitination of Hdm2, which leads to an increase in Hdm2 protein levels.[1][2]

The anticancer effects of this compound are predominantly observed in cancer cells that express wild-type p53, highlighting a targeted therapeutic potential for this subset of tumors.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound's activity in various cancer cell models.

| Parameter | Cell Line/System | Concentration/Value | Effect | Reference |

| IC50 | RPE cells | ~ 3 µM | Stabilization of p53 | [2] |

| Effective Concentration | Tumor cells with wild-type p53 | 3-15 µM | Induction of apoptosis | [1] |

| Effective Concentration | p53-/-mdm2-/- MEFs (transfected with Hdm2) | 10-50 µM | Stabilization of Hdm2 | [1][2] |

| Effective Concentration | U2OS cells (co-transfected with p53 and Hdm2) | 5-10 µM | Blockade of p53 degradation | [1] |

| Effective Concentration | U2OS-pG13 cells | 3 µM | Activation of p53-dependent transcription | [2] |

Signaling Pathway Perturbation

This compound directly impacts the p53 signaling pathway by inhibiting its primary negative regulator, Hdm2. The accumulation of active p53 leads to the transcriptional activation of pro-apoptotic genes.

References

The Cellular Target of HLI373: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HLI373 is a potent, water-soluble small molecule inhibitor that targets the E3 ubiquitin ligase activity of Human Double Minute 2 (Hdm2), also known as Mouse Double Minute 2 homolog (MDM2). By inhibiting Hdm2, this compound prevents the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53. This leads to the stabilization and activation of p53, triggering p53-dependent downstream signaling pathways that result in cell cycle arrest and apoptosis in cancer cells harboring wild-type p53. This document provides a comprehensive overview of the cellular target of this compound, its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

The Cellular Target: Hdm2 E3 Ubiquitin Ligase

The primary cellular target of this compound is the Hdm2 protein, a key negative regulator of the p53 tumor suppressor.[1][2][3] Hdm2 functions as an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to target proteins, marking them for degradation by the proteasome.[4][5] The critical interaction between Hdm2 and p53 forms an autoregulatory feedback loop; p53 transcriptionally activates the expression of Hdm2, and Hdm2, in turn, targets p53 for degradation, thus keeping p53 levels in check under normal cellular conditions.[4][5] In many cancers, Hdm2 is overexpressed, leading to excessive degradation of p53 and thereby promoting tumor cell survival.

This compound specifically targets the C-terminal RING (Really Interesting New Gene) finger domain of Hdm2, which is responsible for its E3 ligase activity.[1][6] By inhibiting this domain, this compound disrupts the ability of Hdm2 to ubiquitinate both itself (auto-ubiquitination) and its primary substrate, p53.[1][2]

Mechanism of Action

This compound's mechanism of action is centered on the inhibition of Hdm2's E3 ubiquitin ligase function, which results in the reactivation of p53's tumor-suppressive activities. The process can be summarized in the following steps:

-

Inhibition of Hdm2 E3 Ligase Activity: this compound binds to the RING finger domain of Hdm2, inhibiting its enzymatic activity.[6]

-

Stabilization of p53: By blocking Hdm2-mediated ubiquitination, this compound prevents the degradation of p53.[2][7] This leads to an accumulation of p53 protein within the cell.

-

Activation of p53-Dependent Transcription: The stabilized p53 is transcriptionally active and can bind to the promoter regions of its target genes.[2][8]

-

Induction of Apoptosis: The activation of p53 target genes, such as those involved in apoptosis and cell cycle arrest, leads to the selective death of cancer cells that express wild-type p53.[1][2][3]

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound from biochemical and cellular assays.

Table 1: Cellular Activity of this compound

| Assay Type | Cell Line(s) | Concentration Range | Effect | Reference |

| Cell Viability | Wild-type p53 MEFs | 3 - 15 µM | Dose-dependent increase in cell death | [1] |

| Cell Viability | p53-deficient MEFs | 3 - 15 µM | Relatively resistant to this compound-induced cell death | [1] |

| Hdm2 Stabilization | U2OS | 10 - 50 µM | Dose-dependent stabilization of cellular Hdm2 | [1] |

| p53 Transcriptional Activation | U2OS | 3 µM | Activation of p53-dependent transcription | [1] |

| Inhibition of p53 Degradation | U2OS | 5 - 10 µM | Blocked Hdm2-mediated p53 degradation | [1] |

Table 2: In Vitro Activity of this compound

| Assay Type | Target | IC50 | Notes | Reference |

| Hdm2 Ubiquitination | Hdm2 | >13 µM | Less potent than Hinokiflavone (IC50 ≈ 13 µM) | [6] |

| Antimalarial Activity | P. falciparum D6 strain | < 6 µM | Chloroquine-sensitive strain | [1] |

| Antimalarial Activity | P. falciparum W2 strain | < 6 µM | Chloroquine-resistant strain | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular target and mechanism of action of this compound.

In Vitro Hdm2 Auto-Ubiquitination Assay

This assay assesses the ability of this compound to inhibit the E3 ubiquitin ligase activity of Hdm2 by measuring its auto-ubiquitination.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5a)

-

Recombinant human Hdm2

-

Human ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Anti-Hdm2 antibody

-

Anti-ubiquitin antibody

Protocol:

-

Prepare the ubiquitination reaction mixture in the reaction buffer containing E1, E2, ubiquitin, and ATP.

-

Add recombinant Hdm2 to the reaction mixture.

-

Add this compound at various concentrations (or vehicle control) to the reaction tubes.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-Hdm2 or anti-ubiquitin antibody to detect the presence of high molecular weight ubiquitinated Hdm2 species. A reduction in the high molecular weight ladder in the presence of this compound indicates inhibition of auto-ubiquitination.

Cellular p53 Stabilization Assay (Western Blot)

This assay determines the effect of this compound on the cellular levels of p53 and Hdm2.

Materials:

-

Cancer cell line with wild-type p53 (e.g., U2OS, HCT116)

-

Cell culture medium and supplements

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Primary antibodies: anti-p53, anti-Hdm2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 5, 10, 25 µM) or vehicle control for a specified time (e.g., 8 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p53, Hdm2, and β-actin.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the intensity of the p53 and Hdm2 bands in this compound-treated cells indicates protein stabilization.

p53-Dependent Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay measures the ability of this compound to activate the transcriptional function of p53.

Materials:

-

U2OS cells stably or transiently transfected with a p53-responsive luciferase reporter plasmid (e.g., pG13-Luc).[2][8]

-

A control plasmid with a mutated p53-binding site (pG13mut-Luc) can be used to demonstrate specificity.[2]

-

Cell culture medium and supplements

-

This compound

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed the transfected U2OS cells in a white, opaque 96-well plate.

-

Treat the cells with various concentrations of this compound or a positive control (e.g., Adriamycin) for a specified time (e.g., 20-22 hours).[8]

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysates.

-

Measure the luminescence using a luminometer. An increase in luciferase activity in this compound-treated cells indicates the activation of p53-dependent transcription.

Cell Viability Assay (Trypan Blue Exclusion)

This assay assesses the p53-dependent cytotoxic effect of this compound.

Materials:

-

Wild-type p53 and p53-deficient mouse embryonic fibroblasts (MEFs).[1]

-

Cell culture medium and supplements

-

This compound

-

Trypan blue solution (0.4%)

-

Hemocytometer or automated cell counter

Protocol:

-

Seed both wild-type p53 and p53-deficient MEFs in multi-well plates.

-

Treat the cells with various concentrations of this compound (e.g., 3, 10, 15 µM) for a specified time (e.g., 15 hours).[1]

-

Collect the cells by trypsinization and resuspend them in culture medium.

-

Mix an aliquot of the cell suspension with an equal volume of trypan blue solution.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

Calculate the percentage of cell viability. A selective decrease in the viability of wild-type p53 MEFs compared to p53-deficient MEFs demonstrates the p53-dependent cytotoxicity of this compound.

Mandatory Visualizations

Signaling Pathway

Caption: The Hdm2-p53 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for characterizing the activity of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Small molecule inhibitors of HDM2 ubiquitin ligase activity stabilize and activate p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

HLI373: A Potent Activator of the p53 Pathway for Cancer Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. The E3 ubiquitin ligase Hdm2 (also known as Mdm2) is a key negative regulator of p53, targeting it for proteasomal degradation. Inhibition of the Hdm2-p53 interaction is a promising therapeutic strategy for reactivating p53 in cancers that retain wild-type p53. HLI373 is a potent, water-soluble small molecule inhibitor of the Hdm2 E3 ligase activity. By inhibiting Hdm2, this compound stabilizes p53, leading to the activation of the p53 signaling pathway and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative activity data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The p53 tumor suppressor is a transcription factor that regulates the expression of genes involved in crucial cellular processes such as cell cycle arrest, DNA repair, and apoptosis. Its activity is tightly controlled, in large part by Hdm2, which binds to p53 and promotes its ubiquitination and subsequent degradation by the proteasome. In many cancers with wild-type p53, the p53 pathway is inactivated through the overexpression of Hdm2. Therefore, disrupting the Hdm2-p53 interaction with small molecule inhibitors presents an attractive therapeutic approach to restore p53 function.

This compound is a highly soluble derivative of the 7-nitro-10-aryl-5-deazaflavins (HLI98s) that demonstrates greater potency in stabilizing p53 and inducing cell death.[1] This document serves as a technical resource for researchers and drug development professionals interested in the preclinical evaluation of this compound as a potential anti-cancer therapeutic.

Mechanism of Action

This compound functions as an inhibitor of the E3 ubiquitin ligase activity of Hdm2. By binding to Hdm2, this compound prevents the ubiquitination of p53, leading to the stabilization and accumulation of p53 protein in the cell. The increased levels of p53 result in the transcriptional activation of its target genes, such as p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein), ultimately leading to cell cycle arrest and apoptosis in cancer cells harboring wild-type p53.[2]

Figure 1: Mechanism of this compound Action.

Quantitative Data

The efficacy of this compound has been evaluated in various cancer cell lines. The following tables summarize the available quantitative data on its activity.

| Parameter | Cell Line | p53 Status | Value | Reference |

| IC50 for p53 Stabilization | - | Wild-Type | ~ 3 µM | [3] |

| Cell Line | p53 Status | Assay | This compound Concentration | Effect | Reference |

| Mouse Embryo Fibroblasts (MEFs) | Wild-Type | Cell Death (Trypan Blue) | 3, 10, 15 µM | Dose-dependent increase in cell death | |

| Mouse Embryo Fibroblasts (MEFs) | p53-deficient | Cell Death (Trypan Blue) | 3, 10, 15 µM | Relatively resistant to cell death | |

| HCT116 (Colon Carcinoma) | Wild-Type | Cell Death | Dose-dependent | Increased cell death | [3] |

| HCT116 (Colon Carcinoma) | p53-deficient | Cell Death | - | Substantially more resistant to cell death | [3] |

| U2OS (Osteosarcoma) | Wild-Type | p53 Transcription Activation | 3 µM | Activation of p53-dependent transcription | |

| U2OS (Osteosarcoma) | Wild-Type | Hdm2 Stabilization | 10-50 µM | Dose-dependent stabilization of Hdm2 | |

| U2OS (Osteosarcoma) | Wild-Type | Inhibition of p53 Degradation | 5-10 µM | Blocks p53 degradation |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Hdm2 E3 Ligase Ubiquitination Assay

This assay is used to determine the ability of this compound to inhibit the E3 ligase activity of Hdm2.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5a)

-

Recombinant human Hdm2

-

Recombinant human p53

-

Ubiquitin

-

ATP

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT, 2 mM ATP)

-

This compound

-

SDS-PAGE gels

-

Anti-p53 antibody

-

Anti-ubiquitin antibody

-

Chemiluminescence detection reagents

Protocol:

-

Prepare a reaction mixture containing E1, E2, Hdm2, p53, and ubiquitin in ubiquitination buffer.

-

Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixtures.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform a Western blot using an anti-p53 antibody to detect ubiquitinated forms of p53 (which will appear as a high molecular weight smear). An anti-ubiquitin antibody can also be used to confirm ubiquitination.

-

Visualize the results using a chemiluminescence detection system.

Figure 2: In Vitro Ubiquitination Assay Workflow.

p53-Dependent Luciferase Reporter Assay

This assay measures the ability of this compound to activate the transcriptional activity of p53.

Materials:

-

Cancer cell line with wild-type p53 (e.g., U2OS, HCT116)

-

p53-responsive luciferase reporter plasmid (e.g., pG13-luc)

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium

-

This compound

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with the p53-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Allow the cells to recover for 24 hours.

-

Treat the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 16-24 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

-

Calculate the fold induction of p53-dependent transcription relative to the vehicle-treated control.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell lines (with and without wild-type p53)

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a suitable density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line that forms tumors in mice (e.g., HCT116)

-

Matrigel (optional, to enhance tumor formation)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice according to a predetermined schedule (e.g., daily, via oral gavage or intraperitoneal injection).

-

Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p53 and its target proteins).

Signaling Pathway

The p53 signaling pathway is a complex network of interactions that is activated in response to various cellular stresses. Upon activation, p53 can induce either cell cycle arrest to allow for DNA repair or apoptosis to eliminate damaged cells.

Figure 3: The p53 Signaling Pathway.

Conclusion

This compound is a promising preclinical candidate for the treatment of cancers that retain wild-type p53. Its ability to inhibit the E3 ligase activity of Hdm2 leads to the stabilization and activation of p53, resulting in cancer cell-specific apoptosis. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound. Future studies should focus on comprehensive in vivo efficacy and toxicity studies, as well as the identification of predictive biomarkers to select patient populations most likely to respond to this compound treatment.

References

The Role of HLI373 in Inhibiting Hdm2 Ubiquitin Ligase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule HLI373 and its function as an inhibitor of the Hdm2 ubiquitin ligase. The document details its mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes relevant biological pathways and experimental workflows.

Introduction to Hdm2 and the p53 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1][2] The E3 ubiquitin ligase Hdm2 (also known as Mdm2 in mice) is the primary negative regulator of p53.[2][3] Hdm2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, crucially, targeting it for ubiquitination and subsequent proteasomal degradation.[1][3][4] In many cancers that retain wild-type p53, the Hdm2 gene is amplified, leading to excessive p53 degradation and allowing tumor cells to evade apoptosis.[2][5] Therefore, inhibiting the Hdm2-p53 interaction or the E3 ligase activity of Hdm2 is a promising therapeutic strategy for reactivating p53 in these tumors.[2][6]

This compound: A Potent Inhibitor of Hdm2 E3 Ligase Activity

This compound is a water-soluble 7-nitro-5-deazaflavin derivative that has been identified as a potent inhibitor of the ubiquitin ligase activity of Hdm2.[1][2][7] Unlike inhibitors that block the p53-binding pocket of Hdm2 (e.g., Nutlins), this compound targets the C-terminal RING finger domain of Hdm2, which is responsible for its E3 ligase function.[1][8] By inhibiting this activity, this compound prevents both the auto-ubiquitination of Hdm2 and the Hdm2-mediated ubiquitination of p53.[2][8][9] This leads to the stabilization and accumulation of both p53 and Hdm2 proteins within the cell, ultimately restoring the tumor-suppressive functions of p53.[2][6][8]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the efficacy and cellular effects of this compound from various studies.

Table 1: Cellular Effects of this compound on Tumor Cells

| Cell Line | p53 Status | Effect | Concentration | Treatment Time | Citation |

| Various tumor cells | Wild-type | Induction of apoptosis | 3-15 µM | 15 hours | [8] |

| Transformed RPE cells | Wild-type | Induction of apoptotic cell death | 10 µM | 26 hours | [10] |

| Wild-type p53-expressing cancer cells | Wild-type | Induction of cell death (≥67%) | 25 µM | 30 hours | [10] |

| Mutant p53-expressing cancer cells | Mutant | Induction of cell death (≤37%) | 25 µM | 30 hours | [10] |

| HCT116-p53+ | Wild-type | Increased cleaved caspase 3 | Not specified | Not specified | [2] |

| Wild type p53 MEFs (C8) | Wild-type | Increased PARP cleavage | Not specified | Not specified | [9] |

Table 2: Effects of this compound on Protein Levels and Activity

| Cell Line/System | Effect | Concentration | Treatment Time | Citation |

| RPE cells | Maximal increase in cellular p53 and Hdm2 | 5 µM | 8 hours | [2][10] |

| U2OS cells | Marked decrease in ubiquitylated p53 species | 10 µM | Not specified | [2][6] |

| p53−/−mdm2−/− MEFs (transfected with Hdm2) | Dose-dependent stabilization of cellular Hdm2 | 10-50 µM | Not specified | [2][8] |

| U2OS cells (co-transfected with p53 and Hdm2) | Blocked p53 degradation | 5-10 µM | 8 hours | [8] |

| U2OS-based reporter assay | 2.5-fold increase in p53-dependent transcription | 5 µM | 20 hours | [10] |

| In vitro ubiquitination assay | Inhibition of Hdm2 auto-ubiquitylation | Not specified | Not specified | [7][9] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the p53-Hdm2 signaling pathway and the inhibitory effect of this compound.

Caption: this compound inhibits the E3 ligase activity of Hdm2, preventing p53 ubiquitination and degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Hdm2 Auto-Ubiquitination Assay

This assay assesses the direct inhibitory effect of this compound on the E3 ligase activity of Hdm2.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5b)

-

Recombinant human Hdm2 (GST-tagged)

-

Biotinylated-Ubiquitin

-

ATP solution

-

Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM NaF, 0.6 mM DTT)

-

This compound (dissolved in DMSO)

-

SDS-PAGE gels and buffers

-

Streptavidin-HRP conjugate for detection

Protocol:

-

Prepare reaction mixtures in a total volume of 15-20 µL containing ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, and biotinylated-ubiquitin.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures.

-

Initiate the reaction by adding recombinant Hdm2.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Detect ubiquitinated Hdm2 using streptavidin-HRP followed by a chemiluminescent substrate. The degree of Hdm2 auto-ubiquitination will appear as a high-molecular-weight smear.

Cellular Assay for p53 and Hdm2 Stabilization

This protocol determines the effect of this compound on the endogenous levels of p53 and Hdm2 in cultured cells.

Materials:

-

Human cancer cell line with wild-type p53 (e.g., HCT116, U2OS)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

Proteasome inhibitor (e.g., MG132 or ALLN) as a positive control

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibodies against p53, Hdm2, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 1-20 µM) or DMSO for the desired time (e.g., 8 hours). Include a positive control group treated with a proteasome inhibitor.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Perform immunoblotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies for p53, Hdm2, and the loading control.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

In-Cell Ubiquitination Assay

This assay confirms that this compound inhibits the ubiquitination of p53 within a cellular context.

Materials:

-

U2OS cells (low endogenous p53 and Hdm2)

-

Plasmids encoding HA-tagged ubiquitin, p53, and Hdm2

-

Transfection reagent

-

This compound

-

Proteasome inhibitor (ALLN, 50 µM)

-

Lysis buffer for immunoprecipitation

-

Anti-p53 antibody and Protein A/G agarose beads for immunoprecipitation

-

Anti-HA antibody for immunoblotting

Protocol:

-

Co-transfect U2OS cells with plasmids encoding HA-tagged ubiquitin, p53, and Hdm2.

-

After 16-24 hours, treat the cells with varying concentrations of this compound for 1 hour.

-

Add the proteasome inhibitor ALLN to all wells (except for a negative control) and incubate for an additional 4-7 hours to allow ubiquitinated proteins to accumulate.[1][2]

-

Lyse the cells and immunoprecipitate p53 using an anti-p53 antibody and Protein A/G beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins and analyze by immunoblotting with an anti-HA antibody to detect ubiquitinated p53. A ladder of high-molecular-weight bands indicates polyubiquitination.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating a potential Hdm2 ubiquitin ligase inhibitor like this compound.

Caption: A logical workflow for the characterization of this compound's activity.

Conclusion

This compound is a valuable research tool and a promising lead compound for the development of anticancer therapeutics.[9] Its mechanism of action, directly inhibiting the E3 ligase activity of Hdm2, provides an alternative to compounds that disrupt the Hdm2-p53 protein-protein interaction.[2] The data clearly demonstrate its ability to stabilize p53, activate p53-dependent pathways, and selectively induce apoptosis in cancer cells with wild-type p53.[6][8] The experimental protocols and workflows detailed in this guide provide a framework for the further investigation of this compound and other novel Hdm2 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule inhibitors of HDM2 ubiquitin ligase activity stabilize and activate p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HLI 373 - Nordic Biosite [nordicbiosite.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. Hdm2 E3 Ligase Inhibitor II, this compound The Hdm2 E3 Ligase Inhibitor II, this compound, also referenced under CAS 502137-98-6, controls the biological activity of Hdm2 E3 Ligase. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | 502137-98-6 [sigmaaldrich.com]

HLI373: A Technical Guide to its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HLI373 is a potent and water-soluble small molecule inhibitor of the E3 ubiquitin ligase Hdm2 (also known as Mdm2). By targeting Hdm2, this compound disrupts the degradation of the tumor suppressor protein p53, leading to its accumulation and activation. Activated p53 then transcriptionally upregulates a cascade of downstream targets, most notably the cyclin-dependent kinase inhibitor p21WAF1/CIP1. This culminates in cell cycle arrest, primarily at the G1/S and G2/M checkpoints, and can ultimately induce apoptosis in cancer cells harboring wild-type p53. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on cellular processes, detailed experimental protocols for its study, and visualizations of the key pathways and workflows.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of the Hdm2 E3 ubiquitin ligase activity.[1][2][3] This targeted inhibition sets off a well-defined signaling cascade that ultimately halts cell cycle progression.

Signaling Pathway of this compound Action

Caption: this compound inhibits Hdm2, leading to p53 stabilization and downstream effects.

Under normal physiological conditions, Hdm2 targets p53 for ubiquitination and subsequent degradation by the proteasome, keeping p53 levels low.[4] this compound binds to Hdm2 and inhibits this E3 ligase activity, preventing p53 ubiquitination.[1][5] This leads to the accumulation and activation of p53.[2][3] As a transcription factor, activated p53 induces the expression of several target genes, a critical one being CDKN1A, which encodes the p21 protein.[2] p21 is a potent inhibitor of cyclin-dependent kinase (CDK)-cyclin complexes, which are essential for cell cycle progression.[6] By inhibiting these complexes, p21 enforces cell cycle checkpoints, primarily at the G1/S and G2/M transitions, thereby halting cell proliferation.[7][8] In tumor cells with functional p53, sustained activation of this pathway can also trigger apoptosis.[1][2][3]

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line(s) | Concentration/Value | Duration | Effect | Reference(s) |

| IC50 | P. falciparum D6 (chloroquine-sensitive) | < 6 µM | Not Specified | Growth Inhibition | [1] |

| P. falciparum W2 (chloroquine-resistant) | < 6 µM | Not Specified | Growth Inhibition | [1] | |

| Apoptosis Induction | Tumor cells with wild-type p53 | 3 - 15 µM | 15 hours | Selective cell killing | [1] |

| p53 Stabilization | U2OS | 5 - 10 µM | 8 hours | Blockade of p53 degradation | [1] |

| Hdm2 Stabilization | Not Specified | 10 - 50 µM | Not Specified | Dose-dependent stabilization | [1] |

| p53 Transcriptional Activation | Not Specified | 3 µM | Not Specified | Activation of p53 transcription | [1] |

| p21 Induction | RPE cells | 3 µM | 24 hours | Increased p21 protein levels | [2] |

Table 2: Effect of Hdm2 Inhibitors on Cell Cycle Distribution (Reference Data)

| Compound | Cell Line | Concentration | Duration | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |

| Nutlin-3 | HCT116 (p53+/+) | 10 µM | 24 hours | Increased | Decreased | Increased | [1] |

| MI-219 | SJSA-1 (p53+/+) | Not Specified | 24 hours | Not Specified | Decreased | Not Specified | [2] |

Note: The data for Nutlin-3 and MI-219 is provided as a reference to illustrate the typical effects of Hdm2 inhibitors on cell cycle progression.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for Protein Expression Analysis

This protocol is used to determine the levels of key proteins such as p53, Hdm2, and p21 following this compound treatment.

Experimental Workflow for Western Blotting

Caption: A stepwise workflow for analyzing protein expression by Western blotting.

Materials:

-

Cell line of interest (e.g., U2OS, RPE)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-Hdm2, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for the desired time (e.g., 8, 24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for each sample and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the chemiluminescent substrate. Capture the signal using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle phase distribution (G1, S, G2/M) based on DNA content.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution using flow cytometry.

Materials:

-

Cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Plate cells and treat with this compound at various concentrations for a period equivalent to at least one full cell cycle (e.g., 24 hours).

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and count.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C. Add PI staining solution and incubate for 15-30 minutes in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to gate on the single-cell population and analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a promising Hdm2 inhibitor that effectively activates the p53 tumor suppressor pathway. Its mechanism of action, leading to p21-mediated cell cycle arrest and apoptosis, makes it a compelling candidate for further investigation in cancer therapeutics, particularly for tumors retaining wild-type p53. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound and similar compounds. While direct quantitative data on this compound-induced cell cycle phase shifts is an area for future research, the established mechanism strongly supports its role as a potent regulator of cell cycle progression.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Incompatible effects of p53 and HDAC inhibition on p21 expression and cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dose and Schedule Determine Distinct Molecular Mechanisms Underlying the Efficacy of the p53-MDM2 Inhibitor HDM201 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Frontiers | MDM2 inhibitor induces apoptosis in colon cancer cells through activation of the CHOP-DR5 pathway, independent of p53 phenotype [frontiersin.org]

- 7. Excess HDM2 impacts cell cycle and apoptosis and has a selective effect on p53-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pharmacodynamics of HLI373: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HLI373 is a potent and water-soluble small molecule inhibitor of the E3 ubiquitin ligase Hdm2 (also known as Mdm2). By disrupting the interaction between Hdm2 and the tumor suppressor protein p53, this compound prevents the ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and activation of p53, triggering downstream pathways that result in cell cycle arrest and apoptosis in cancer cells harboring wild-type p53. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Core Mechanism of Action: Hdm2 Inhibition

This compound functions as a highly efficacious inhibitor of the Hdm2 E3 ubiquitin ligase activity.[1] Hdm2 is a critical negative regulator of the p53 tumor suppressor. In many cancers, Hdm2 is overexpressed, leading to the continuous degradation of p53 and allowing cancer cells to evade apoptosis. This compound directly counteracts this by inhibiting Hdm2's ability to ubiquitinate p53. This inhibition leads to the accumulation of p53 in the nucleus, where it can then activate the transcription of its target genes, ultimately leading to apoptosis.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro effects of this compound from preclinical research.

Table 1: In Vitro Activity of this compound in Cellular Assays

| Assay Type | Cell Line(s) | This compound Concentration | Incubation Time | Observed Effect | Citation(s) |

| Cell Viability / Apoptosis | Wild-type p53 MEFs | 3-15 µM | 15 hours | Dose-dependent increase in cell death. | [1] |

| Cell Viability / Apoptosis | p53-deficient MEFs | 3-15 µM | 15 hours | Relatively resistant to this compound-induced cell death. | [1] |

| p53 Degradation Inhibition | U2OS | 5-10 µM | 8 hours | Blocked Hdm2-mediated degradation of p53. | [1] |

| Hdm2 Stabilization | U2OS | 10-50 µM | Not Specified | Dose-dependent stabilization of cellular Hdm2. | [1] |

| p53 Transcription Activation | Not Specified | 3 µM | Not Specified | Activation of p53-dependent transcription. | [1] |

Table 2: IC50 Values of this compound

| Target/Organism | Assay | IC50 Value | Citation(s) |

| p53 Stabilization | Cellular Assay | ~ 3 µM | [3] |

| Plasmodium falciparum D6 strain (chloroquine-sensitive) | Antimalarial Activity Assay | < 6 µM | [1] |

| Plasmodium falciparum W2 strain (chloroquine-resistant) | Antimalarial Activity Assay | < 6 µM | [1] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the Hdm2-p53 signaling pathway and the point of intervention for this compound.

Caption: Mechanism of this compound action on the Hdm2-p53 pathway.

Key Experimental Protocols

Detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound are provided below.

Cell Viability Assay (Trypan Blue Exclusion Method)

This assay is used to determine the percentage of viable cells in a population after treatment with this compound.

Materials:

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypan Blue solution (0.4%)

-

Hemocytometer

-

Microscope

-

Pipettes and sterile tips

-

Microcentrifuge tubes

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 3 µM, 10 µM, 15 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 15 hours).

-

Cell Harvesting: After incubation, collect the cell culture medium (which may contain floating dead cells). Wash the adherent cells with PBS and then detach them using trypsin-EDTA. Combine the detached cells with the collected medium.

-

Staining: Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS. Take an aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).

-

Counting: Load 10 µL of the cell-Trypan Blue mixture onto a hemocytometer.

-

Microscopy: Under a light microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the four large corner squares of the hemocytometer grid.

-

Calculation:

-

Total Cells = Viable Cells + Non-viable Cells

-

% Viability = (Number of Viable Cells / Total Number of Cells) x 100

-

Western Blot Analysis for p53 and Hdm2 Protein Levels

This technique is used to detect and quantify the levels of p53 and Hdm2 proteins in cells following treatment with this compound.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-Hdm2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: After treating cells with this compound, wash them with cold PBS and lyse them on ice with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, Hdm2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.

In Vitro Hdm2 Auto-Ubiquitination Assay

This assay measures the E3 ligase activity of Hdm2 by detecting its auto-ubiquitination and how this is affected by this compound.

Materials:

-

Recombinant Hdm2 protein

-

E1 ubiquitin-activating enzyme

-

E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

This compound

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, and recombinant Hdm2.

-

Inhibitor Addition: Add this compound at various concentrations to the respective tubes. Include a vehicle control.

-

Initiation and Incubation: Initiate the reaction by adding Mg-ATP and incubate at 37°C for a specified time (e.g., 1-2 hours).

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Detection: Analyze the reaction products by SDS-PAGE and Western blot using an anti-Hdm2 antibody or an anti-ubiquitin antibody to visualize the polyubiquitinated Hdm2 ladder.

-

Analysis: A decrease in the high molecular weight smear of polyubiquitinated Hdm2 in the presence of this compound indicates inhibition of its E3 ligase activity.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the effect of this compound on cell viability.

Caption: Workflow for a cell viability assay with this compound.

Conclusion

This compound is a promising preclinical candidate that targets the Hdm2-p53 axis. Its ability to inhibit Hdm2 E3 ligase activity, leading to the stabilization and activation of p53, provides a clear mechanism for its pro-apoptotic effects in cancer cells with wild-type p53. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working on or interested in Hdm2 inhibitors. Further studies are warranted to establish a more comprehensive profile of this compound's efficacy across a wider range of cancer types and to explore its potential in in vivo models. There is currently no publicly available information regarding clinical trials of this compound.

References

HLI373: A Potent and Water-Soluble Hdm2 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1][2][3] The E3 ubiquitin ligase Hdm2 (also known as Mdm2 in mice) is a primary negative regulator of p53, targeting it for proteasomal degradation.[1][2] In many cancers where p53 remains wild-type, the p53 pathway is often inactivated through the overexpression of Hdm2.[3][4] Consequently, inhibiting the Hdm2-p53 interaction to restore p53 function has emerged as a promising therapeutic strategy.[1][5] HLI373 is a potent, water-soluble small molecule inhibitor of Hdm2's E3 ligase activity, showing significant promise as a potential therapeutic agent for cancers expressing wild-type p53.[1][6][7] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and relevant experimental protocols.

Mechanism of Action

This compound functions by directly inhibiting the E3 ubiquitin ligase activity of Hdm2.[1][8] Unlike inhibitors that block the p53-binding pocket of Hdm2, this compound targets the C-terminal RING finger domain, which is responsible for its E3 ligase function.[2][8] This inhibition prevents the auto-ubiquitylation of Hdm2 and, more importantly, the Hdm2-mediated ubiquitylation and subsequent degradation of p53.[1][2][8] The resulting stabilization and accumulation of p53 leads to the activation of p53-dependent transcription of target genes, ultimately inducing apoptosis in cancer cells.[1][2][7]

References

- 1. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. embopress.org [embopress.org]

- 4. m.youtube.com [m.youtube.com]

- 5. dave@edgewoodonc.com — Edgewood Oncology [edgewoodoncology.com]

- 6. HLI 373 | TargetMol [targetmol.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

HLI373: Application Notes and Protocols for Cell Culture

A Potent Hdm2 Ubiquitin Ligase Inhibitor for Cancer Research

Introduction: HLI373 is a potent and cell-permeable inhibitor of the Hdm2 E3 ubiquitin ligase.[1][2] By targeting the RING finger domain of Hdm2, this compound blocks its ubiquitin ligase activity, leading to the stabilization and activation of the tumor suppressor protein p53.[1][3] This activation of p53-dependent transcription ultimately induces apoptosis in cancer cells harboring wild-type p53.[1][3][4] this compound is a valuable tool for studying the p53 signaling pathway and represents a promising lead compound for the development of anti-cancer therapeutics.[3][4]

Mechanism of Action: In unstressed cells, p53 levels are kept low through continuous ubiquitination by Hdm2, which targets p53 for proteasomal degradation.[5] this compound inhibits the E3 ligase function of Hdm2, preventing the ubiquitination and subsequent degradation of p53.[1][3] This leads to an accumulation of p53 protein, which can then transcriptionally activate target genes involved in cell cycle arrest and apoptosis.[4][5]

Quantitative Data Summary

| Parameter | Cell Line | Value/Concentration | Effect | Reference |

| IC50 (p53 Stabilization) | Endogenous p53 and Hdm2 | ~ 3 µM | Maximal stabilization of p53 | [6] |

| Apoptosis Induction | Wild-type p53 MEFs | 3, 10, 15 µM | Dose-dependent increase in cell death | [1] |

| Hdm2 Stabilization | p53-/-mdm2-/- MEFs (transfected with Hdm2) | 10-50 µM | Dose-dependent stabilization of Hdm2 | [1][4] |

| p53-dependent Transcription | U2OS cells (with pG13-Luc reporter) | 3 µM | Activation of p53 transcription | [1][4] |

| Inhibition of p53 Degradation | U2OS cells (co-transfected with p53 and Hdm2) | 5-10 µM | Blocked p53 degradation | [1] |

Signaling Pathway Diagram

Caption: this compound inhibits Hdm2-mediated p53 ubiquitination and degradation.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol outlines the general procedure for culturing cells and treating them with this compound.

Materials:

-

Cell line of interest (e.g., U2OS, HCT116 p53+/+, or MEFs)

-

Complete growth medium (e.g., DMEM or McCoy's 5A with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture cells in T-75 flasks until they reach 70-80% confluency.

-

Aspirate the medium, wash the cells with PBS, and detach them using trypsin-EDTA.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Seed the cells into appropriate culture plates (e.g., 6-well, 96-well) at the desired density for your specific assay.

-

Allow the cells to attach overnight in the incubator.

-

Prepare working solutions of this compound by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., 3, 10, 15, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

Remove the medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired time period (e.g., 8, 15, or 24 hours) before proceeding with the downstream assay.

Cell Viability Assay (Trypan Blue Exclusion)

This protocol measures the percentage of viable cells after this compound treatment.

Materials:

-

Cells treated with this compound (from Protocol 1)

-

Trypan blue solution (0.4%)

-

Hemocytometer

-

Microscope

Procedure:

-

After the this compound treatment period, collect the cell culture supernatant (which may contain floating dead cells).

-

Wash the adherent cells with PBS and detach them with trypsin-EDTA.

-

Combine the detached cells with the supernatant collected in step 1.

-

Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or medium.

-

Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution (1:1 ratio).

-

Incubate for 1-2 minutes at room temperature.

-

Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Western Blot for p53 and Hdm2 Stabilization

This protocol determines the protein levels of p53 and Hdm2 following this compound treatment.

Materials:

-

Cells treated with this compound (from Protocol 1)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-Hdm2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

After this compound treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Use β-actin as a loading control to normalize the protein levels.

p53 Transcriptional Activity Assay (Luciferase Reporter Assay)

This protocol measures the activation of p53-dependent transcription by this compound.

Materials:

-

U2OS cells stably transfected with a p53-responsive luciferase reporter plasmid (e.g., pG13-Luc)

-

This compound

-

Luciferase assay system

-

Luminometer

Procedure:

-

Seed the p53-reporter U2OS cells in a white, clear-bottom 96-well plate.

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 3, 10 µM) for the desired time (e.g., 24 hours).

-

After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol of the luciferase assay system.

-

Read the luminescence using a luminometer.

-

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

Experimental Workflow Diagrams

Caption: Workflow for assessing cell viability after this compound treatment.

Caption: Workflow for Western blot analysis of p53 and Hdm2 levels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HLI373 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

HLI373 is a potent and water-soluble inhibitor of the Hdm2 ubiquitin ligase (E3).[1][2][3][4] By inhibiting Hdm2, this compound prevents the ubiquitylation and subsequent proteasomal degradation of the tumor suppressor protein p53.[5][6][7] This leads to the accumulation of p53, activation of p53-dependent transcription, and induction of apoptosis in tumor cells that harbor wild-type p53.[1][6][8] These characteristics make this compound a valuable tool for cancer research and a potential lead compound for therapeutic development.[2][4]

This document provides detailed protocols for the preparation of this compound stock solutions for use in a variety of experimental settings.

Data Presentation

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 5-[[3-(Dimethylamino)propyl]amino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione | [3] |

| Molecular Formula | C18H23N5O2 | [2] |

| Molecular Weight | 341.42 g/mol (free base) | [2] |

| CAS Number | 502137-98-6 (free base) | [2] |

Solubility Data

| Solvent | Maximum Concentration | Notes |

| Water | 37.79 mg/mL (100 mM) | Highly soluble.[8] |

| DMSO | 3.78 mg/mL (10 mM) |

Recommended Working Concentrations

| Application | Concentration Range | Incubation Time |

| Induction of p53-dependent apoptosis | 3 - 15 µM | 15 hours |

| Stabilization of cellular Hdm2 | 10 - 50 µM | |

| Activation of p53 transcription | 3 µM | |

| Inhibition of p53 degradation | 5 - 10 µM | 8 hours |

Experimental Protocols

Materials

-

This compound powder

-

Sterile, nuclease-free water or Dimethyl sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL, 15 mL, 50 mL)

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Optional: Water bath or sonicator

Protocol for Preparing a 10 mM Aqueous Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in water.

-

Calculate the required mass of this compound:

-

Molecular Weight (MW) of this compound = 341.42 g/mol

-

Desired Concentration (C) = 10 mM = 0.01 mol/L

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (g) = C (mol/L) * V (L) * MW ( g/mol )

-

Mass (mg) = 0.01 mol/L * 0.001 L * 341.42 g/mol * 1000 mg/g = 3.41 mg

-

-

Weighing the this compound:

-

Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh out 3.41 mg of this compound powder and add it to the tube.

-

-

Dissolution:

-

Add 1 mL of sterile, nuclease-free water to the tube containing the this compound powder.

-

Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of particulates.

-

This compound is highly soluble in aqueous solutions.[8] If dissolution is slow, gentle warming in a water bath (up to 45°C) or brief sonication can be used to facilitate dissolution.[9]

-

-

Sterilization (Optional):

-

If required for your specific application (e.g., cell culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage (months to years).[2] For short-term storage (days to weeks), 4°C is acceptable.[2] In solvent, this compound is stable for up to 1 year at -80°C.[9]

-

Protocol for Preparing a 10 mM DMSO Stock Solution

-

Calculate and weigh this compound:

-

Follow steps 1 and 2 from the aqueous stock solution protocol to weigh out 3.41 mg of this compound.

-

-

Dissolution:

-

Add 1 mL of high-purity, anhydrous DMSO to the tube containing the this compound powder.

-

Vortex thoroughly until the compound is fully dissolved.

-

-

Aliquoting and Storage:

-

Aliquot the DMSO stock solution into single-use volumes.

-

Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10]

-

Note on Diluting Stock Solutions: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[10]

Mandatory Visualization

Caption: Mechanism of action of this compound.

Caption: this compound stock solution preparation workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound|CAS 502137-98-6|DC Chemicals [dcchemicals.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. researchgate.net [researchgate.net]

- 6. HLI 373 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]

- 7. HLI 373 - Nordic Biosite [nordicbiosite.com]

- 8. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HLI 373 | TargetMol [targetmol.com]

- 10. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols for HLI373-Induced Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

HLI373 is a potent and water-soluble small molecule inhibitor of the Hdm2 E3 ubiquitin ligase. By inhibiting Hdm2, this compound prevents the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53. This stabilization of p53 in wild-type p53-expressing cells leads to the activation of p53-dependent downstream signaling pathways, culminating in cell cycle arrest and apoptosis. These characteristics make this compound a promising candidate for investigation in cancer therapeutics.[1] This document provides detailed application notes and protocols for studying the induction of apoptosis by this compound, with a particular focus on treatment duration.

Data Presentation: Time-Dependent Induction of Apoptosis

The induction of apoptosis by Hdm2 inhibitors is a time- and dose-dependent process. While specific kinetic data for this compound is limited, studies on other potent MDM2 inhibitors that activate the p53 pathway, such as Nutlin-3a, provide a valuable reference for expected time courses. The following tables summarize representative data on the time-dependent effects of MDM2 inhibition on apoptosis.

Table 1: Time-Dependent Increase in Apoptotic Cells (Annexin V Staining)

| Cell Line (p53 Status) | Treatment (Concentration) | 24 hours (% Apoptotic Cells) | 48 hours (% Apoptotic Cells) | 72 hours (% Apoptotic Cells) | 96 hours (% Apoptotic Cells) | Reference |

| U87MG (wild-type) | Nutlin-3a (10 µM) | 3.3% | - | - | 27% | [1] |

| BV-173 (wild-type) | Nutlin-3a (5 µM) | ~25% | ~53% | - | - | [2] |

| RM2 (wild-type) | Nutlin-3a (10 µM) | - | ~40% (Annexin V positive) | - | - | [3] |

| Primary CLL Cells (wild-type) | Nutlin-3a (10 µM) | 15.0% (± 1.5%) | - | 25.9% (± 2.4%) | - | [4] |

Table 2: Time Course of Apoptotic Marker Activation

| Cell Line | Treatment | Time Point | Marker | Observation | Reference |

| Rhabdomyosarcoma cells (wild-type p53) | Nutlin-3a (10 µM) | 8 hours | PUMA, BAX, NOXA mRNA | Upregulation | [3] |

| Rhabdomyosarcoma cells (wild-type p53) | Nutlin-3a (10 µM) | 48 hours | Cleaved Caspase-3 | Increased levels | [3] |

| HL-60 | Etoposide | 8 hours | Cleaved PARP | Detected | [5] |

| L929 | TNF | 8 hours | Cleaved Caspase-3 | First detected | [6][7] |

| Mo7e | IL-3 withdrawal | 4 hours | Cleaved PARP | Complete cleavage | [8] |

Signaling Pathway

This compound-induced apoptosis is primarily mediated through the intrinsic apoptotic pathway, initiated by the stabilization and activation of p53.

Caption: this compound-induced apoptotic signaling pathway.

Experimental Workflow

A typical workflow for assessing this compound-induced apoptosis involves cell culture, treatment, and subsequent analysis using various apoptosis assays.

Caption: General workflow for apoptosis assessment.

Experimental Protocols

Cell Culture and this compound Treatment

Materials:

-

p53 wild-type cancer cell line (e.g., U-2 OS, HCT116, SJSA-1)

-

Appropriate cell culture medium (e.g., DMEM, McCoy's 5A)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (stock solution in DMSO or water)

-

Cell culture plates/flasks

Protocol:

-

Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in culture plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.

-

Prepare working solutions of this compound by diluting the stock solution in a complete culture medium. A dose-response experiment (e.g., 1, 5, 10, 20 µM) is recommended to determine the optimal concentration for your cell line.

-

For time-course experiments, treat cells with the determined optimal concentration of this compound for various durations (e.g., 0, 6, 12, 18, 24, 48 hours). Include a vehicle control (medium with the same concentration of DMSO or water as the this compound-treated cells).

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Materials:

-

FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Following this compound treatment for the desired time points, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[9][10]

-

Healthy cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Western Blot Analysis for Cleaved Caspase-3 and Cleaved PARP

Materials:

-

RIPA buffer or other suitable lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies: anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved Caspase-3 or anti-cleaved PARP) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane for a loading control to ensure equal protein loading. The appearance of the 17/19 kDa cleaved fragment of Caspase-3 and the 89 kDa fragment of PARP are indicative of apoptosis.[5][11]

Caspase-3/7 Activity Assay (Fluorometric)

Materials:

-

Caspase-3/7 Activity Assay Kit (containing a specific substrate like DEVD-AFC or DEVD-R110)

-

Cell lysis buffer (provided in the kit or compatible)

-